Cas no 866929-65-9 (benzyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate)

Benzyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate is a fluorinated piperidine derivative with a hydroxyl and trifluoroethyl functional group. Its structural features, including the benzyl carbamate moiety, enhance stability and reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoroethyl group contributes to increased lipophilicity and metabolic resistance, while the hydroxyl group provides a handle for further derivatization. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, leveraging its piperidine scaffold for improved binding affinity and selectivity. Its well-defined synthetic route ensures consistent purity and performance in research applications.
benzyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate structure
866929-65-9 structure
Product name:benzyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate
CAS No:866929-65-9
MF:C15H18F3NO3
Molecular Weight:317.303534984589
CID:5821183
PubChem ID:67403017

benzyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • 1-Piperidinecarboxylic acid, 4-(2,2,2-trifluoro-1-hydroxyethyl)-, phenylmethyl ester
    • benzyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate
    • 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylic acid benzyl ester
    • SCHEMBL2425320
    • EN300-12613081
    • 866929-65-9
    • インチ: 1S/C15H18F3NO3/c16-15(17,18)13(20)12-6-8-19(9-7-12)14(21)22-10-11-4-2-1-3-5-11/h1-5,12-13,20H,6-10H2
    • InChIKey: SRKHMWGKDLNSKC-UHFFFAOYSA-N
    • SMILES: N1(C(OCC2=CC=CC=C2)=O)CCC(C(O)C(F)(F)F)CC1

計算された属性

  • 精确分子量: 317.12387792g/mol
  • 同位素质量: 317.12387792g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 362
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.9
  • トポロジー分子極性表面積: 49.8Ų

じっけんとくせい

  • 密度みつど: 1.293±0.06 g/cm3(Predicted)
  • Boiling Point: 416.0±45.0 °C(Predicted)
  • 酸度系数(pKa): 12.23±0.20(Predicted)

benzyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate Pricemore >>

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Enamine
EN300-12613081-1.0g
benzyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate
866929-65-9
1g
$1214.0 2023-05-24
Enamine
EN300-12613081-0.05g
benzyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate
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0.05g
$1020.0 2023-05-24
Enamine
EN300-12613081-10.0g
benzyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate
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10g
$5221.0 2023-05-24
Enamine
EN300-12613081-5.0g
benzyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate
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5g
$3520.0 2023-05-24
Enamine
EN300-12613081-0.25g
benzyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate
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0.25g
$1117.0 2023-05-24
Enamine
EN300-12613081-100mg
benzyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate
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100mg
$1068.0 2023-10-02
Enamine
EN300-12613081-50mg
benzyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate
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$1020.0 2023-10-02
Enamine
EN300-12613081-1000mg
benzyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate
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EN300-12613081-2500mg
benzyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate
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EN300-12613081-0.5g
benzyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate
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benzyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate 関連文献

benzyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylateに関する追加情報

Benzyl 4-(2,2,2-Trifluoro-1-Hydroxyethyl)Piperidine-1-Carboxylate: A Comprehensive Overview

The compound benzyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate (CAS No. 866929-65-9) is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its piperidine ring system, which is a six-membered saturated ring containing one nitrogen atom. The piperidine moiety is further substituted at the 4-position with a trifluoroethyl group and a hydroxyl group, while the 1-position bears a benzyl carboxylate group. This combination of functional groups imparts unique chemical and physical properties to the compound.

Recent studies have highlighted the importance of trifluoromethylated compounds in drug discovery and development. The presence of the trifluoroethyl group in this molecule introduces electron-withdrawing effects, which can enhance the stability and bioavailability of the compound. Additionally, the hydroxyl group at the 1-position of the piperidine ring contributes to hydrogen bonding capabilities, potentially influencing the compound's solubility and interaction with biological systems.

The benzyl carboxylate group attached to the piperidine ring serves as an ester functional group, which is commonly used in pharmaceuticals as a prodrug moiety. This group can undergo enzymatic cleavage in vivo, releasing the active drug molecule. Such properties make this compound a promising candidate for controlled drug delivery systems.

From a synthetic perspective, benzyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate can be synthesized via multi-step organic reactions. The synthesis typically involves the formation of the piperidine ring through intramolecular cyclization followed by substitution reactions to introduce the trifluoroethyl and benzyl carboxylate groups. The use of fluorinated reagents during synthesis ensures the incorporation of the trifluoromethyl group, which is critical for achieving the desired chemical properties.

Recent advancements in fluorination techniques have made it possible to synthesize this compound with higher efficiency and precision. For instance, electrophilic fluorination methods have been employed to introduce trifluoromethyl groups into organic molecules, enabling the construction of complex fluorinated compounds like this one. These methods not only enhance the yield but also improve the purity of the final product.

In terms of applications, benzyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate has shown potential in several areas. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of bioactive molecules. Additionally, its fluorinated nature could make it suitable for use in materials science, such as in the production of high-performance polymers or as a precursor for advanced materials with tailored properties.

Moreover, this compound has been studied for its role in medicinal chemistry. The combination of a piperidine ring with trifluoromethyl and hydroxyl substituents provides a platform for exploring new drug candidates with enhanced pharmacokinetic profiles. Recent research has focused on evaluating its potential as an inhibitor of specific enzymes or receptors involved in disease pathways.

From an environmental standpoint, understanding the degradation pathways and toxicity profiles of benzyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate is crucial for its safe use and disposal. Studies have indicated that fluorinated compounds can persist in certain environmental conditions due to their strong carbon-fluorine bonds. However, further research is needed to fully assess its environmental impact and develop strategies for sustainable use.

In conclusion, benzyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate (CAS No. 866929-65-9) represents a significant advancement in organic chemistry with diverse applications across multiple fields. Its unique structure and functional groups make it a valuable tool for researchers in drug discovery, materials science, and beyond. As ongoing studies continue to uncover its full potential, this compound is poised to play an increasingly important role in both academic and industrial settings.

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